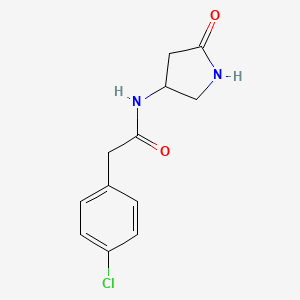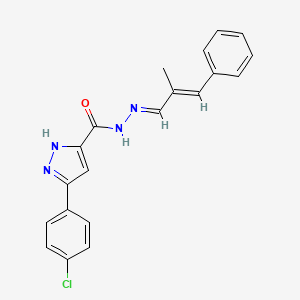
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide, also known as CPOP, is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. The compound belongs to the class of N-acetylated α-amino amides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has been found to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has been found to exhibit a wide range of biological activities, making it a useful tool for studying various physiological and pathological processes. However, there are also some limitations to using 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide in lab experiments. For example, the mechanism of action of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide. One area of research is the development of novel derivatives of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide and its effects on various physiological and pathological processes.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. It has been found to exhibit various biochemical and physiological effects and has been studied for its potential as a neuroprotective agent and anticancer agent. Further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide and its potential therapeutic applications.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzylamine with ethyl chloroacetate, which results in the formation of 2-(4-chlorophenyl)acetamide. The second step involves the reaction of 2-(4-chlorophenyl)acetamide with pyrrolidin-3-one, which results in the formation of 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide or 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has been extensively studied for its potential as a pharmacological tool. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has also been studied for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced neuronal damage. Additionally, 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide has been found to exhibit antitumor activity and has been studied as a potential anticancer agent.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-3-1-8(2-4-9)5-12(17)15-10-6-11(16)14-7-10/h1-4,10H,5-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKSQYTYIGFZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2790885.png)




![(E)-N-(3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2790897.png)
![4-[(Methylsulfonyl)(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B2790898.png)

![1-Methyl-4-(4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2790901.png)
![4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2790902.png)


![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B2790906.png)
